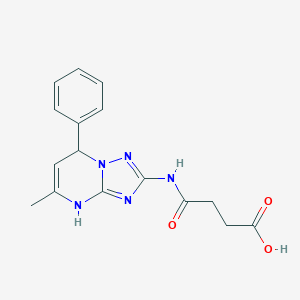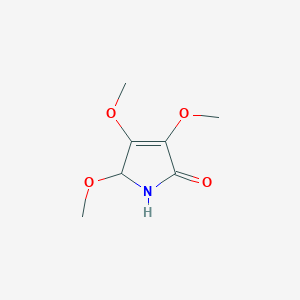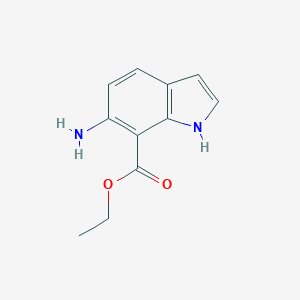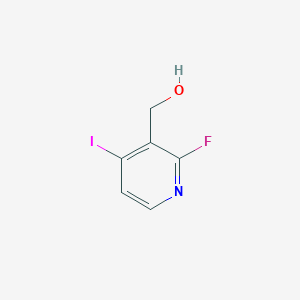
(2-氟-4-碘吡啶-3-基)甲醇
描述
Synthesis Analysis
The synthesis of fluorinated analogues, such as "(2-Fluoro-4-iodopyridin-3-yl)methanol," often involves complex chemical reactions. For instance, Tkachenko et al. (2009) demonstrated the synthesis of a fluorinated analogue through a photochemical cyclization, highlighting the innovative approaches in synthesizing such compounds (Tkachenko et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-Fluoro-4-iodopyridin-3-yl)methanol" has been explored through various spectroscopic and crystallographic techniques. Nibu et al. (2006) studied the structure of 2-fluoropyridine-methanol clusters using IR spectroscopy and molecular orbital calculations, providing insights into the hydrogen bonding and vibrational frequencies that could be analogous to our compound of interest (Nibu et al., 2006).
Chemical Reactions and Properties
Research on related compounds, such as the study by Garnovskii et al. (2003), which involved the electrochemical synthesis of adducts with methanol, can offer insights into the reactivity and potential chemical reactions involving "(2-Fluoro-4-iodopyridin-3-yl)methanol." These studies help understand the complex interactions at play in the presence of fluorine and methanol groups (Garnovskii et al., 2003).
Physical Properties Analysis
While specific research on the physical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" was not identified, studies on similar compounds can provide a comparative basis. For example, the work on the crystal structure and DFT study by Huang et al. (2021) explores the physical characteristics of boric acid ester intermediates, which can be related to understanding the physical properties of our compound of interest (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" can be inferred from studies on similar compounds. The investigation by Tanaka et al. (2012) into the oxidation of fluoroalkyl-substituted methanol derivatives presents a method that could potentially apply to our compound, shedding light on its chemical behavior and reactivity (Tanaka et al., 2012).
科学研究应用
立体选择性合成:一项研究展示了合成新型5,6-二官能化-2-氮杂双环[2.1.1]己烷的立体选择性合成,其中包含一个甲烷桥中的5-反-氟或羟基,涉及使用Selectfluor将碘化物重排为醇,使用Deoxo-Fluor将醇重排为氟化物(Krow et al., 2004)。
烯烃环氧化中的催化作用:研究表明,如(2-氟-4-碘吡啶-3-基)甲醇等氟化醇,在温和条件下使烯烃环氧化成为可能,无需额外的催化剂。这是因为氟醇作为催化剂通过稳定反应的过渡态(de Visser et al., 2003)。
氟烷基取代甲醇衍生物的氧化:另一项研究探讨了各种氟烷基取代甲醇衍生物的氧化,展示了一种新开发的氧化方法的效率(Tanaka, Ishihara, & Konno, 2012)。
氢键团簇的红外光谱:红外光谱被用来研究2-氟吡啶与甲醇的氢键团簇,揭示了通过芳香氢键相互作用的见解(Nibu, Marui, & Shimada, 2006)。
金属离子的荧光检测:一项关于使用吖啶衍生物,包括氟化醇,对甲醇中Zn(2+)和Cd(2+)离子显示出显著选择性和灵敏度的研究,增强了荧光发射强度(Visscher et al., 2016)。
属性
IUPAC Name |
(2-fluoro-4-iodopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZQIGAGKWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452244 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171366-19-1 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

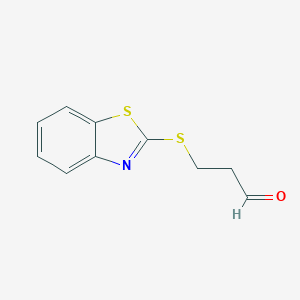
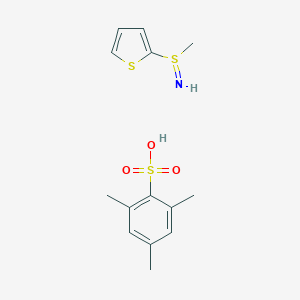

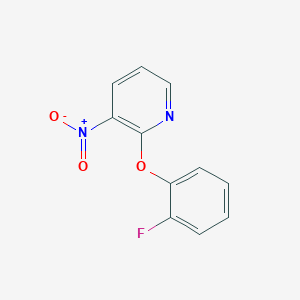


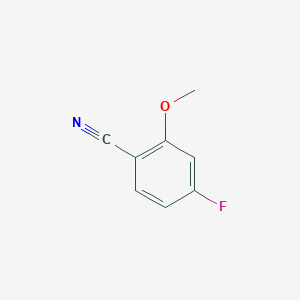

![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)

